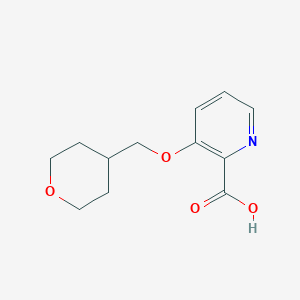

3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)11-10(2-1-5-13-11)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCGTBSHZCFQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

Chemistry

3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be utilized in the production of other complex organic molecules.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: The carboxylic acid can be reduced to an alcohol.

- Substitution: The oxan-4-ylmethoxy group can be replaced with other functional groups.

Biology

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity: Preliminary studies suggest antibacterial properties against various bacterial strains.

- Anti-inflammatory Effects: It has potential in modulating inflammatory pathways, which could benefit conditions characterized by chronic inflammation.

- Cytotoxicity: In vitro assays have shown that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Mechanism of Action:

The exact mechanism is not fully elucidated; however, it is hypothesized that the compound may inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses.

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its unique properties make it a candidate for drug development aimed at treating infections, inflammatory conditions, and cancers.

Case Study Example:

A study evaluating the compound's efficacy against specific cancer cell lines demonstrated significant cytotoxic effects compared to control groups, suggesting its potential as a lead compound for further drug development.

Industry

In industrial applications, this compound is being investigated for its role in developing new materials and as a catalyst in chemical reactions. Its unique structure allows it to facilitate various industrial processes effectively.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Heterocyclic Variants

(a) 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic Acid

- Structural Difference : The oxan-4-ylmethoxy group is at the 6-position instead of the 3-position .

- Implications : Altered electronic distribution and steric effects may influence reactivity and binding affinity. The 6-substituted isomer likely exhibits different dipole moments and solubility profiles.

(b) 2-(Oxan-4-ylmethoxy)pyridine-3-carboxylic Acid (CAS: 1083224-67-2)

- Structural Difference : Substituents are reversed, with the oxane group at the 2-position and the carboxylic acid at the 3-position .

- Implications : The carboxylic acid’s position affects acidity (pKa) and hydrogen-bonding capacity. This isomer may show distinct pharmacokinetic properties compared to the target compound.

(c) 6-((Tetrahydro-2H-pyran-4-yl)methoxy)pyrazine-2-carboxylic Acid (CAS: 1517337-89-1)

Functional Group Modifications

(a) 4-Amino-3,6-dichloro-2-pyridinecarboxylic Acid (AMPYD)

- Key Features: Amino and chlorine substituents at the 4- and 3,6-positions, respectively .

- Comparison :

(b) 3-Hydroxy-4-methoxypyridine-2-carboxylic Acid (CAS: 210300-09-7)

Heterocycle-Fused Derivatives

(a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid

(b) 7-(2-Ethoxy-3-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylic Acid

- Key Features: Thienopyridine core with aryl substituents .

- Comparison: Applications: The thienopyridine scaffold is common in kinase inhibitors, suggesting the target compound’s pyridine core may serve as a simpler analog for early-stage drug discovery.

Comparative Data Table

Research Findings and Implications

- Synthetic Yields : Analogous pyrrolo-pyridine carboxylic acids are synthesized in high yields (71–95%) , suggesting efficient routes for the target compound’s production.

- Quantum Mechanical Insights : Compounds like AMPYD exhibit longer C-Cl bonds (1.84 Å) and lower band gaps (4.89 eV), correlating with higher reactivity . The target compound’s ether linkage may confer intermediate reactivity.

- Biological Relevance : The oxane group’s metabolic stability aligns with trends in drug design, as seen in sEH inhibitors like t-TUCB ().

Biological Activity

3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an oxan-4-ylmethoxy group and a carboxylic acid functional group. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions like Alzheimer's disease .

Receptor Binding

The compound has also shown potential for binding to various receptors, which may modulate signaling pathways related to inflammation and neuroprotection. Its ability to interact with these receptors suggests possible therapeutic applications in treating conditions characterized by excessive inflammation or neuronal damage .

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

- Enzyme Assays : The compound was tested against a panel of enzymes, revealing significant inhibition of AChE with an IC50 value indicative of moderate potency.

- Cell Culture Experiments : In cell-based assays, the compound demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .

In Vivo Studies

Recent animal studies have provided insights into the pharmacological effects of this compound:

- Cognitive Function Tests : Mice treated with the compound showed improved performance in memory tasks compared to control groups, suggesting cognitive-enhancing properties.

- Inflammation Models : The compound exhibited anti-inflammatory effects in models of induced inflammation, reducing cytokine levels and tissue damage .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice that model Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .

- Neuroprotective Effects : Another study highlighted its potential as a neuroprotective agent against excitotoxicity in cultured neurons, where it significantly reduced cell death induced by glutamate .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 15 | AChE Inhibition | Neuroprotective effects observed |

| Rivastigmine | 6 | AChE Inhibition | Used clinically for Alzheimer's |

| Donepezil | 10 | AChE Inhibition | Commonly prescribed for dementia |

Q & A

Q. What are the recommended synthetic routes for 3-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves etherification of pyridine-2-carboxylic acid derivatives with oxan-4-ylmethanol. Key steps include:

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) or copper salts (e.g., CuI) for coupling reactions .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres to prevent side reactions .

- Temperature Control : Reactions are often conducted at 80–100°C to optimize kinetics while minimizing decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and ether linkage integrity .

- X-ray Crystallography : SHELXL software (via SHELX system) resolves crystal packing and hydrogen-bonding networks, essential for validating 3D structure .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Workflow : Use Gaussian or ORCA software with B3LYP functional and 6-31G(d) basis set to calculate:

- Electron density distribution, highlighting nucleophilic/electrophilic sites (e.g., carboxylic acid group) .

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition) for this compound?

- Methodological Answer :

-

Assay Standardization : Replicate experiments under controlled pH (7.4), temperature (37°C), and ionic strength to minimize variability .

-

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., soluble epoxide hydrolase), prioritizing binding poses with lowest ΔG values .

-

Comparative Studies : Test analogs (e.g., fluorophenyl-pyridine derivatives) to isolate structural determinants of activity (see Table 1) .

Table 1: Comparative Bioactivity of Pyridine Carboxylic Acid Derivatives

Q. How can competing side reactions during synthesis be mitigated to improve yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. THF), and temperature (60–120°C) in a factorial design to identify optimal conditions .

- In-situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time dynamically .

- Additives : Employ scavengers (e.g., molecular sieves) to sequester water or byproducts in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.